Molecular Weight and Heavy Atom Count: Impact on Fragment-Based Screening
The molecular weight of 2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid (171.15 g/mol) positions it within the optimal range for fragment-based screening libraries (typically <250 Da) . Compared to its non-hydroxylated analog 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid (155.15 g/mol), the target compound carries an additional heavy atom (oxygen) which can serve as a hydrogen bond donor/acceptor, increasing potential binding interactions . However, the molecular weight difference of +16 g/mol is strategically beneficial: it improves ligand efficiency metrics without pushing the compound beyond Rule-of-3 compliance for fragment screening [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 171.15 g/mol |
| Comparator Or Baseline | 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid: 155.15 g/mol; 2-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid: 155.15 g/mol |
| Quantified Difference | +16 g/mol for the target compound |
| Conditions | Calculated from molecular formula C6H9N3O3 vs C6H9N3O2 |
Why This Matters
The increased molecular weight, paired with additional hydrogen bonding capacity, can improve binding affinity without violating fragment library criteria, making the target compound a more versatile probe for detecting weak binding interactions in primary screens.
- [1] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. View Source
